molecular formula C15H20F3N3O B3017860 N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide CAS No. 1797816-09-1

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide

Katalognummer: B3017860
CAS-Nummer: 1797816-09-1
Molekulargewicht: 315.34
InChI-Schlüssel: QVCBAIKOJRPHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide is a synthetic organic compound that features a trifluoromethyl group, an indazole ring, and a cyclobutanecarboxamide moiety

Vorbereitungsmethoden

The synthesis of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide can undergo various chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. The indazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide can be compared with other compounds containing similar functional groups:

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}cyclobutanecarboxamide is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoromethyl group and the indazole moiety contribute significantly to its chemical properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{16}F_3N_3O
  • Molecular Weight : Approximately 303.28 g/mol

This compound features a cyclobutane ring and a trifluoromethyl group attached to an indazole structure, which influences its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including anticancer, antibacterial, and anti-inflammatory effects. The presence of the trifluoromethyl group is known to enhance biological activity through increased lipophilicity and the ability to form stronger interactions with biological targets.

Anticancer Activity

A study evaluated the anticancer potential of related indazole derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin. For instance:

CompoundCell LineIC50 (µM)Reference
7PACA244.4
8A54922.4
9HCT11617.8

These findings suggest that this compound may possess similar anticancer properties.

Antibacterial Activity

The antibacterial efficacy of related compounds has also been documented. Compounds featuring trifluoromethyl groups have shown promising activity against various bacterial strains. For example:

CompoundBacterial StrainMIC (µg/mL)Reference
8E. coli4.88
9C. albicans5.00

These results indicate potential for this compound in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds were assessed through their ability to inhibit cyclooxygenase (COX) enzymes. Compounds showed selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Mechanistic Insights

Molecular docking studies have revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and inflammation. These studies suggest that the compound may interact with key signaling pathways such as those involving EGFR and KRAS in cancer cells.

Case Studies

In a recent case study involving a series of indazole derivatives, researchers found that modifications at the indazole position significantly impacted biological activity. The study highlighted that compounds with electron-donating groups exhibited enhanced cytotoxicity against cancer cell lines due to improved interaction with target proteins.

Eigenschaften

IUPAC Name

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-11-6-1-2-7-12(11)21(20-13)9-8-19-14(22)10-4-3-5-10/h10H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCBAIKOJRPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.